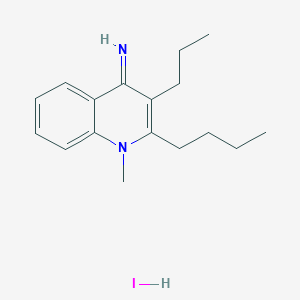
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a useful research compound. Its molecular formula is C17H25IN2 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.10625 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a compound that belongs to the quinolinimine class, which has garnered attention for its potential biological activities, particularly in the context of infectious diseases like human African trypanosomiasis (HAT). This article reviews the biological activity of this compound, focusing on its efficacy against Trypanosoma brucei, the causative agent of HAT, as well as its pharmacokinetic properties and toxicological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core, which is known for its diverse biological activities. The modifications in the side chains significantly influence its solubility and biological potency.
Efficacy Studies
Recent studies have highlighted the efficacy of various quinolinimine derivatives against T. brucei. For instance, a related compound demonstrated an EC50 of 0.013 μM against T. brucei, indicating potent anti-trypanosomal activity. The compound's ability to reduce parasitemia significantly in infected mice was also noted, showcasing its potential as a lead candidate for HAT treatment .
Comparative Analysis of Quinolinimine Derivatives
A comparative analysis of several quinolinimine derivatives is summarized in Table 1. This table outlines their respective EC50 values and aqueous solubility, which are critical for assessing their therapeutic potential.
| Compound ID | EC50 (μM) | Aqueous Solubility (μM) | Comments |
|---|---|---|---|
| 22a | 0.013 | 880 | Advanced lead for HAT drug development |
| NEU-1953 | 0.43 | 44 | Initial lead with poor solubility |
| 10e | 0.19 | 990 | Improved solubility and potency |
Pharmacokinetic Profile
The pharmacokinetic properties of quinolinimine derivatives are essential for evaluating their suitability as therapeutic agents. For instance, studies have reported that certain derivatives exhibit favorable pharmacokinetic profiles, such as prolonged half-lives and adequate central nervous system (CNS) exposure .
Key pharmacokinetic parameters include:
- Clearance : Low hepatic clearance rates indicate better retention in systemic circulation.
- Plasma Protein Binding : High plasma protein binding (>95%) can affect drug availability.
Toxicological Assessment
Toxicity studies are crucial to ensure safety in potential therapeutic applications. For example, some derivatives showed >100× selectivity against HepG2 cells compared to their EC50 values against T. brucei, suggesting a favorable safety profile .
Case Studies and Clinical Relevance
Several case studies have illustrated the effectiveness of quinolinimine compounds in preclinical models:
- Mouse Model Efficacy : In a mouse model infected with T. brucei, treatment with selected quinolinimines resulted in significant reductions in parasitemia, demonstrating their potential as effective treatments for HAT.
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the quinoline core can enhance both potency and solubility, leading to improved therapeutic candidates .
Propiedades
IUPAC Name |
2-butyl-1-methyl-3-propylquinolin-4-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2.HI/c1-4-6-11-15-13(9-5-2)17(18)14-10-7-8-12-16(14)19(15)3;/h7-8,10,12,18H,4-6,9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAHEWNEKCZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=N)C2=CC=CC=C2N1C)CCC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














